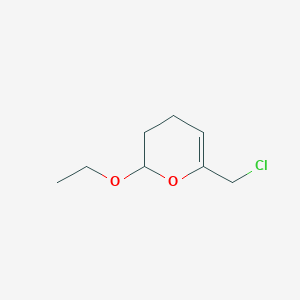
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a chloromethyl group at the 6th position and an ethoxy group at the 2nd position of the dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxy-3,4-dihydro-2H-pyran using formaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride . This reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions with a suitable solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran has several applications in scientific research:
Wirkmechanismus
The mechanism by which 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function . The ethoxy group may enhance the compound’s solubility and facilitate its interaction with hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Chloromethyl)-2-methoxy-3,4-dihydro-2H-pyran: Similar structure but with a methoxy group instead of an ethoxy group.
6-(Bromomethyl)-2-ethoxy-3,4-dihydro-2H-pyran: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is unique due to the combination of its chloromethyl and ethoxy groups, which confer specific reactivity and solubility properties.
Eigenschaften
CAS-Nummer |
61092-72-6 |
|---|---|
Molekularformel |
C8H13ClO2 |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
6-(chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H13ClO2/c1-2-10-8-5-3-4-7(6-9)11-8/h4,8H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
LRTMYYXWBHPKLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC=C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
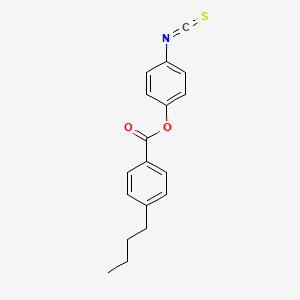
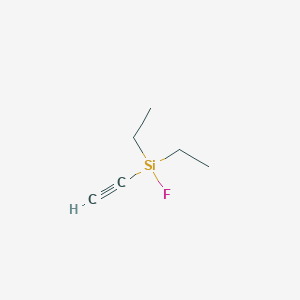
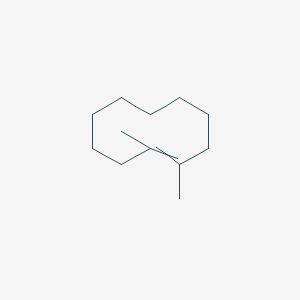
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)
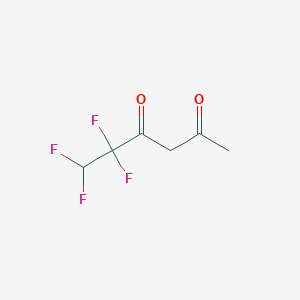

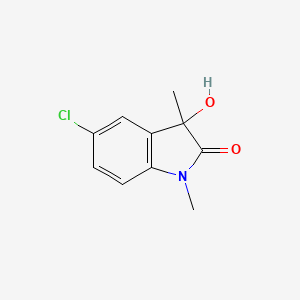
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)
![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)

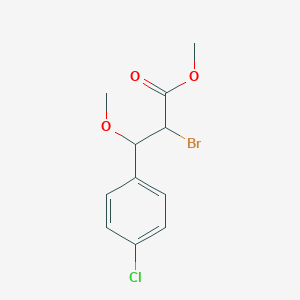
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
